molecular formula C16H17NO B13810665 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 596792-26-6

1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B13810665
CAS No.: 596792-26-6
M. Wt: 239.31 g/mol
InChI Key: HUTZRNKOIMICSG-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 4-methylphenyl group attached to the tetrahydroisoquinoline core, with a hydroxyl group at the 6th position. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tetrahydroisoquinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in mechanistic studies.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a neuroprotective agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. Its effects on these targets can lead to changes in neurotransmitter levels and signaling pathways, which may underlie its potential therapeutic effects.

Comparison with Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with similar structural features.

    1-(4-Methylphenyl)-1-propanol: A related compound with a hydroxyl group at a different position.

    Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A compound with a similar aromatic substitution pattern.

Uniqueness: 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to its specific substitution pattern and the presence of the tetrahydroisoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

596792-26-6

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C16H17NO/c1-11-2-4-12(5-3-11)16-15-7-6-14(18)10-13(15)8-9-17-16/h2-7,10,16-18H,8-9H2,1H3

InChI Key

HUTZRNKOIMICSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCN2)C=C(C=C3)O

Origin of Product

United States

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